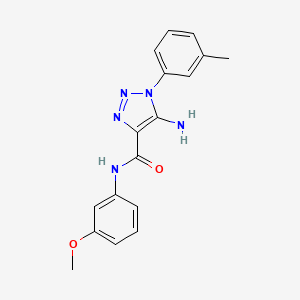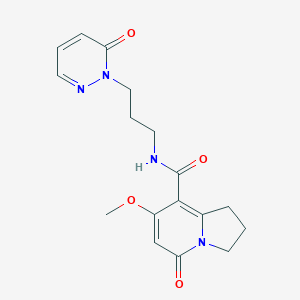
7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex chemical compound known for its diverse applications in various fields, ranging from chemistry to medicine. Its unique structure, involving an indolizine ring system, makes it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step reactions, beginning with the formation of the indolizine ring. Key steps may include cyclization, alkylation, and functional group transformations. Reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: : Industrially, the compound is produced using scalable processes, often involving batch or continuous flow reactions. The choice of solvent, reagent concentrations, and purification methods (like crystallization or chromatography) are optimized to meet industrial standards for efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various types of chemical reactions such as oxidation, reduction, and substitution. These reactions can alter the functional groups attached to the indolizine ring, impacting the compound's properties and reactivity.
Common Reagents and Conditions: : Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to avoid side reactions and degradation of the compound.
Major Products Formed: : Depending on the reaction, major products can include derivatives with altered functional groups, potentially leading to compounds with different biological activities or physicochemical properties.
Scientific Research Applications
Chemistry: : In chemistry, the compound is studied for its unique structural properties and reactivity, which can lead to the development of new synthetic methodologies and understanding of reaction mechanisms.
Biology and Medicine: : In biological and medical research, it is investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways or targets. It may serve as a lead compound for drug development, particularly in treating diseases where the indolizine scaffold shows promise.
Industry: : In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a chemical probe in materials science research.
Mechanism of Action
Mechanism of Effects: : The compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to changes in cellular functions.
Molecular Targets and Pathways: : Specific molecular targets may include kinases, proteases, or GPCRs, among others. The pathways influenced by the compound can range from signal transduction to gene expression regulation, highlighting its potential as a versatile tool in biological research.
Comparison with Similar Compounds
Comparison with Other Compounds: : Compared to other indolizine derivatives, 7-methoxy-5-oxo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide stands out due to its unique substituents and the positions they occupy on the ring system. This uniqueness can result in distinct chemical and biological properties.
Similar Compounds: : Similar compounds may include other indolizine derivatives with different functional groups, such as 5-methylindolizine or 8-carboxamidoindolizine. Each variant can exhibit different properties and applications, making the study of these compounds a rich field of exploration.
Here you go—hope that sparks your curiosity!
Properties
IUPAC Name |
7-methoxy-5-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1H-indolizine-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-25-13-11-15(23)20-9-3-5-12(20)16(13)17(24)18-7-4-10-21-14(22)6-2-8-19-21/h2,6,8,11H,3-5,7,9-10H2,1H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGOWJIDQKMUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
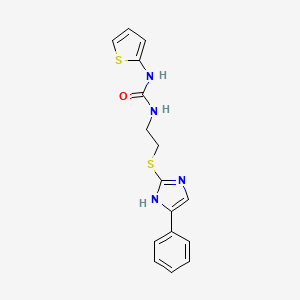
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2562531.png)

![N-(1H-1,3-benzodiazol-2-yl)-2-[(3,5-dimethoxyphenyl)formamido]pentanamide](/img/structure/B2562534.png)
![5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2562536.png)

![2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile](/img/structure/B2562538.png)
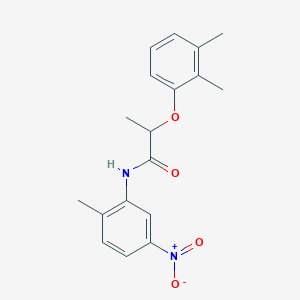
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)
![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-METHOXYBENZAMIDE](/img/structure/B2562543.png)
![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
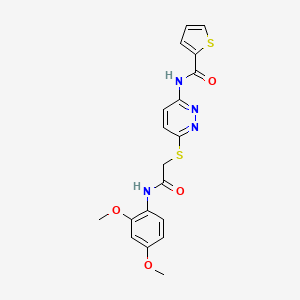
![rac-N-[(1R,2S)-2-(1-methyl-1H-pyrazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)
